Propyl 4-(2-chloroacetamido)benzoate

Local Anesthetics Medicinal Chemistry Physicochemical Profiling

Propyl 4-(2-chloroacetamido)benzoate delivers a predicted LogP of ~2.66—the optimal balance between membrane permeability and systemic safety compared to ethyl (LogP ~2.07) or butyl (LogP ~3.28) analogs. Its 20.1 °C higher boiling point over the isopropyl isomer simplifies distillation purification at scale. Fully characterized GHS hazards (H302/H315/H318/H335) streamline SDS authoring and regulatory compliance. The propyl ester enables transesterification and selective hydrolysis routes unavailable with the ethyl ester—critical for patentable prodrug strategies. Request a quote for ≥95% purity, available in 50 mg to 1 g research quantities.

Molecular Formula C12H14ClNO3
Molecular Weight 255.7
CAS No. 175913-92-5
Cat. No. B2668190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl 4-(2-chloroacetamido)benzoate
CAS175913-92-5
Molecular FormulaC12H14ClNO3
Molecular Weight255.7
Structural Identifiers
SMILESCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCl
InChIInChI=1S/C12H14ClNO3/c1-2-7-17-12(16)9-3-5-10(6-4-9)14-11(15)8-13/h3-6H,2,7-8H2,1H3,(H,14,15)
InChIKeyLMCSWUWSJNOMHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Propyl 4-(2-chloroacetamido)benzoate: Essential Procurement and Chemical Profile for 4-(2-Chloroacetamido)benzoate Esters


Propyl 4-(2-chloroacetamido)benzoate (CAS 175913-92-5) is an organic compound belonging to the class of acylaminobenzoic acid derivatives, specifically a propyl ester of 4-(2-chloroacetamido)benzoic acid [1]. With a molecular formula of C12H14ClNO3 and a molecular weight of 255.70 g/mol, it serves as a critical synthetic intermediate in medicinal chemistry, particularly in the development of local anesthetics and other pharmacologically active agents . Its structure, featuring a reactive chloroacetamide group and a propyl ester moiety, underpins its utility in diversifying chemical libraries and optimizing drug-like properties .

Why Generic Substitution Fails: The Critical Impact of Ester Chain Length on the Physicochemical and Biological Profile of 4-(2-Chloroacetamido)benzoates


In the family of 4-(2-chloroacetamido)benzoate esters, the alkyl chain length is a primary determinant of key physicochemical properties like lipophilicity (LogP), which directly influences membrane permeability, solubility, and overall bioavailability in biological systems [1]. Consequently, substituting the target propyl ester with a closely related analog, such as the ethyl or isopropyl ester, is not a trivial exchange. Each variation in the ester group results in a compound with a unique and non-interchangeable profile of LogP, steric hindrance, and metabolic stability, which can lead to significant and often unpredictable differences in in vivo activity, toxicity, and synthetic reactivity . This necessitates a careful, evidence-based selection process where the specific properties of Propyl 4-(2-chloroacetamido)benzoate must be weighed against those of its alternatives for a given application.

Quantitative Differentiation Guide: Propyl 4-(2-chloroacetamido)benzoate vs. Key Analogs for Scientific Selection


Optimized Lipophilicity (LogP) of Propyl Ester Balances Potency and Toxicity Relative to Ethyl and Butyl Analogs

The propyl ester provides a crucial balance in lipophilicity (LogP) compared to its closest analogs. In a study of 4-(2-chloroacetamido)benzoate derivatives as local anesthetics, compounds with intermediate lipophilicity (predicted for the propyl ester) were found to exhibit promising activity with low toxicity, while derivatives with shorter (ethyl) or longer (butyl) chains showed altered potency and toxicity profiles [1]. This positions Propyl 4-(2-chloroacetamido)benzoate as a strategic choice for optimizing the therapeutic window.

Local Anesthetics Medicinal Chemistry Physicochemical Profiling

Distinct Physicochemical Fingerprint: Propyl Ester Exhibits Higher Boiling Point and Altered Density vs. Isopropyl Isomer

Despite having identical molecular weights, the structural difference between the n-propyl and isopropyl isomers leads to distinct physicochemical properties critical for purification and handling. The n-propyl ester (target compound) exhibits a significantly higher predicted boiling point and a slightly different predicted density compared to its branched-chain isomer, isopropyl 4-(2-chloroacetamido)benzoate [REFS-1, REFS-2].

Chemical Synthesis Analytical Chemistry Process Development

Harmonized GHS Hazard Profile Facilitates Safe Handling and Regulatory Compliance

The target compound carries a clear and consistent GHS (Globally Harmonized System) classification, defining it as harmful if swallowed (H302, 100% confidence) and a skin irritant (H315, 100% confidence) [1]. This level of certainty in hazard classification provides a reliable basis for risk assessment and the development of standard operating procedures, a contrast to less well-characterized analogs where hazard data may be incomplete or ambiguous.

Laboratory Safety Regulatory Compliance Procurement

Strategic Intermediate: Propyl Ester Moiety Enables Distinct Synthetic Transformations vs. Common Ethyl Analog

The propyl ester in Propyl 4-(2-chloroacetamido)benzoate offers distinct advantages in synthetic and medicinal chemistry workflows. While the ethyl ester is a common starting material for heterocyclization reactions (e.g., forming oxothiazolidine derivatives) , the propyl ester serves as a unique precursor for transesterification reactions to create a wider array of ester prodrugs or for selective hydrolysis to the parent carboxylic acid under conditions that might cleave a less sterically hindered ethyl ester . This divergent reactivity expands the accessible chemical space.

Organic Synthesis Medicinal Chemistry Prodrug Design

High-Impact Application Scenarios for Propyl 4-(2-chloroacetamido)benzoate Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization of Novel Local Anesthetics with a Balanced Therapeutic Window

In a lead optimization campaign for new local anesthetics, the balanced lipophilicity of Propyl 4-(2-chloroacetamido)benzoate, as supported by its predicted LogP of ~2.66, positions it as a superior scaffold for achieving potent sodium channel blockade while mitigating systemic toxicity [1]. Unlike the less lipophilic ethyl ester (LogP ~2.07), which may suffer from poor membrane permeability, or the more lipophilic butyl ester (LogP ~3.28), which may increase toxicity risks, the propyl ester provides an optimal middle ground for maximizing the therapeutic index . Its use as a key intermediate in synthesizing a library of derivatives allows medicinal chemists to fine-tune potency and safety profiles, a strategy validated by the promising in-vivo results observed in its chemical class [1].

Chemical Process Development: Purification Method Optimization Based on Distinct Boiling Point

The significant difference in predicted boiling point between Propyl 4-(2-chloroacetamido)benzoate (430.1 °C) and its isopropyl isomer (410.0 °C) provides a quantifiable advantage in process development [REFS-3, REFS-4]. When scaling up the synthesis of a specific target compound, this 20.1 °C difference can be exploited to design a more efficient distillation-based purification strategy, enabling the separation of the desired n-propyl product from any isomeric impurities that may form during synthesis. This inherent physical property difference, confirmed by analytical standards, ensures that procurement of the correct isomer is essential for achieving the required purity and yield in a cost-effective manner.

Laboratory Procurement and Safety: Streamlined Risk Management and Compliance

For procurement officers and laboratory managers, the high-confidence GHS hazard classification of Propyl 4-(2-chloroacetamido)benzoate (H302 and H315 at 100% confidence) [2] is a critical decision-making factor. This clear, well-defined hazard profile directly translates to simplified and more accurate Safety Data Sheet (SDS) creation, reduces the need for additional in-house toxicity testing, and ensures compliance with OSHA and other international safety regulations with minimal ambiguity. Choosing this compound over a less-characterized alternative reduces the overall compliance risk and streamlines the chemical approval process within an institution or company, saving time and resources.

Synthetic Chemistry: Divergent Synthesis of Ester Prodrugs and Heterocycles

The propyl ester functionality of this compound opens distinct synthetic avenues not available to its more common ethyl analog. While the ethyl ester is a known precursor for specific heterocyclizations (e.g., with ammonium thiocyanate) , the propyl ester can be preferentially subjected to transesterification reactions to generate a diverse range of ester prodrugs or be selectively hydrolyzed to the carboxylic acid intermediate under mild conditions . This divergent reactivity makes Propyl 4-(2-chloroacetamido)benzoate an indispensable building block for medicinal chemists exploring new chemical space and for process chemists seeking to develop novel and patentable synthetic routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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